Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate
Overview
Description
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate: is an organic compound with the chemical formula C13H19BO5 . It is a white solid that is soluble in alcohols and ethers but only slightly soluble in water . This compound is commonly used as a reagent in organic synthesis, particularly for constructing carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and acetic anhydride:
Industrial Production Methods:
While specific industrial production methods are not detailed, the synthesis generally follows the laboratory procedures with optimization for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
Reagents: Common reagents include halides and nucleophiles.
Conditions: Typically carried out in the presence of a base.
Products: Substituted furan derivatives.
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Oxidation Reactions:
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Conducted under controlled temperatures.
Products: Oxidized furan derivatives.
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Reduction Reactions:
Reagents: Reducing agents like lithium aluminum hydride.
Conditions: Performed under an inert atmosphere.
Products: Reduced furan derivatives.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action for Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate involves its role as a reagent in organic synthesis. It participates in various chemical reactions to form new bonds, particularly C-C, C-N, and C-O bonds . The molecular targets and pathways are specific to the reactions it undergoes, often involving catalytic processes and the formation of intermediates.
Comparison with Similar Compounds
Phenylboronic acid pinacol ester (CAS 24388-23-6): Used in similar synthetic applications but differs in its aromatic structure.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 24388-23-6): Another boronic ester with applications in organic synthesis.
Uniqueness:
Properties
IUPAC Name |
ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO5/c1-6-16-11(15)9-7-8-10(17-9)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMKKZJPSPIDGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674947 | |
Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073338-92-7 | |
Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073338-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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